

Application Notes and Protocols for Studying dsDNA-Triggered Interferon Expression Using G140

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Compound of Interest		
Compound Name:	G140	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage. Activation of this pathway leads to the production of type I interferons (IFNs) and other inflammatory cytokines, which orchestrate an antimicrobial and antitumor response. Dysregulation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases, making it a key target for therapeutic intervention.

G140 is a potent and specific small-molecule inhibitor of human cGAS.[1] It offers a valuable tool for researchers to investigate the intricacies of dsDNA-triggered interferon expression and to explore the therapeutic potential of cGAS inhibition. These application notes provide detailed protocols and data for utilizing **G140** in studying this pivotal signaling cascade.

Data Presentation

The inhibitory activity of **G140** on cGAS and downstream interferon signaling is summarized in the tables below. This data provides a reference for designing experiments and interpreting results.



Table 1: In Vitro Inhibitory Activity of G140 against cGAS

Target	Species	IC50 (nM)	Assay Type
cGAS	Human	14.0	Biochemical
cGAS	Mouse	442	Biochemical

Data sourced from publicly available information.[2]

Table 2: Cellular Inhibitory Activity of **G140** on dsDNA-Triggered Interferon Signaling in Human Cells

Cell Line	Target mRNA	IC50 (μM)
THP-1	IFNB1	1.70
THP-1	CXCL10	~1.70
Primary Human Macrophages	IFNB1	< 1.0

Data represents the concentration of **G140** required to inhibit 50% of the dsDNA-induced mRNA expression of the target gene.[2]

Signaling Pathway

The cGAS-STING pathway is initiated by the binding of cytosolic dsDNA to cGAS. This activates cGAS to synthesize the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident protein, triggering its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the transcription of type I interferons and interferon-stimulated genes (ISGs).[3][4]





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Caption: The cGAS-STING signaling pathway.

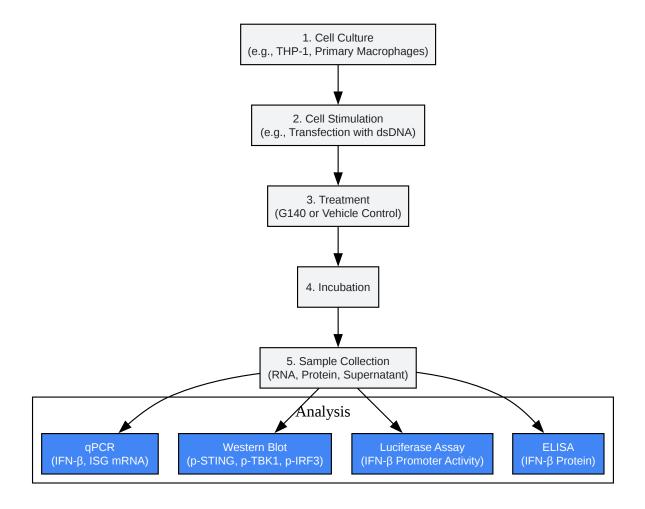
Experimental Protocols

The following protocols provide detailed methodologies for studying the effect of **G140** on dsDNA-triggered interferon expression.

Experimental Workflow

A typical workflow for investigating the inhibitory effect of **G140** involves cell culture, stimulation with a dsDNA agonist, treatment with **G140**, and subsequent analysis of downstream signaling events and gene expression.





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Caption: General experimental workflow.

Cell Culture and Treatment

Materials:

- Human monocytic cell line (e.g., THP-1) or primary human macrophages
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
- dsDNA stimulus (e.g., Herring Testes DNA (HT-DNA), Poly(dA:dT))



- Transfection reagent (e.g., Lipofectamine 2000)
- G140 (solubilized in DMSO)
- Vehicle control (DMSO)

Procedure:

- Culture cells to the desired confluency in appropriate culture vessels. For THP-1 cells, differentiate to a macrophage-like state with PMA (Phorbol 12-myristate 13-acetate) if required by the experimental design.
- Prepare the dsDNA transfection complexes according to the manufacturer's protocol for the chosen transfection reagent.
- Pre-treat the cells with various concentrations of **G140** or vehicle control for 1-2 hours.
- Add the dsDNA transfection complexes to the cells and incubate for the desired time (e.g., 6-24 hours).

Quantitative Real-Time PCR (qPCR)

Materials:

- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix
- Primers for target genes (see Table 3)
- Real-time PCR instrument

Table 3: Human Primer Sequences for qPCR



Gene	Forward Primer (5' to 3')	Reverse Primer (5' to 3')
IFNB1	CTTGGATTCCTACAAAGAAG CAGC	TCCTCCTTCTGGAACTGCTG CA
CXCL10	GGTGAGAAGAGATGTCTGA ATCC	GTCCATCCTTGGAAGCACT GCA
OAS1	AGGTGGTAAAGGGTGGCTC C	ACAACCAGGTCAGCGTCAG AG
ISG15	GGTGGACAAATGCGACGAA C	TTCAGCTCTGACACCGACAT G
MX1	GTTTCCAGTCCAGCTCGGC A	CTGCACAGGTTGTCCTCCTT C
IFIT1	CACAAGCCATTTTCCAGGGT	AGGGCACTCATCCTCCTTC
GAPDH	GAAGGTGAAGGTCGGAGTC A	GAAGATGGTGATGGGATTTC

Procedure:

- Isolate total RNA from the cell lysates using an RNA extraction kit.
- Synthesize cDNA from the extracted RNA.
- Perform qPCR using the appropriate primers and master mix.
- Analyze the data using the $\Delta\Delta$ Ct method, normalizing the expression of target genes to a housekeeping gene (e.g., GAPDH).

Western Blotting

Materials:

- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)



- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary and secondary antibodies (see Table 4)
- · Chemiluminescent substrate
- · Imaging system

Table 4: Antibodies for Western Blotting

Primary Antibody	Supplier	Catalog #	Dilution
Phospho-STING (Ser366)	Cell Signaling Technology	19781	1:1000
Phospho-TBK1/NAK (Ser172)	Cell Signaling Technology	5483	1:1000
Phospho-IRF3 (Ser396)	Cell Signaling Technology	4947	1:1000
STING	Cell Signaling Technology	13647	1:1000
TBK1	Cell Signaling Technology	3504	1:1000
IRF3	Cell Signaling Technology	4302	1:1000
β-Actin	Cell Signaling Technology	4970	1:2000
Anti-rabbit IgG, HRP-	Cell Signaling Technology	7074	1:2000

Procedure:



- Lyse the cells and quantify the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and incubate with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.

Luciferase Reporter Assay

Materials:

- Luciferase reporter vector containing the IFN-β promoter (e.g., pGL4.10[luc2]-IFNβ-promoter)
- Control reporter vector (e.g., pRL-TK expressing Renilla luciferase)
- · Transfection reagent
- Dual-luciferase reporter assay system
- Luminometer

Procedure:

- Co-transfect the cells with the IFN-β promoter-luciferase reporter vector and the control reporter vector.
- After 24 hours, pre-treat the cells with **G140** or vehicle control.
- Stimulate the cells with dsDNA.
- After the desired incubation time, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
- Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.



Conclusion

G140 is a powerful and specific inhibitor of human cGAS, making it an indispensable tool for dissecting the dsDNA-triggered interferon response. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize **G140** in their studies, paving the way for a deeper understanding of the cGAS-STING pathway and the development of novel therapeutics for related diseases.

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